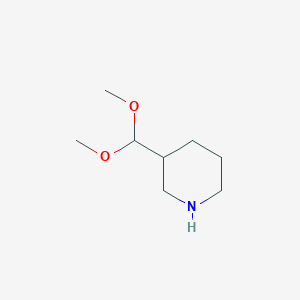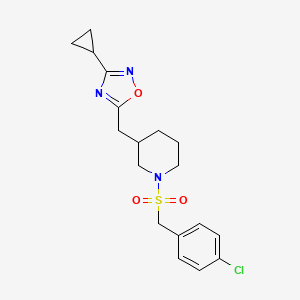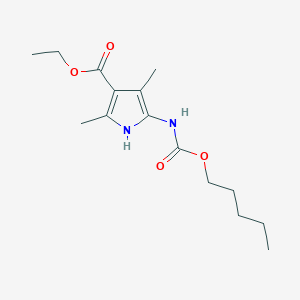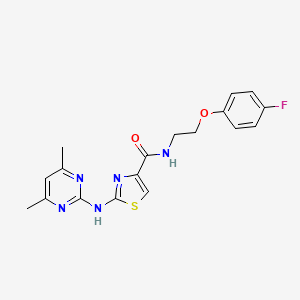
3-(Dimethoxymethyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(Dimethoxymethyl)piperidine” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidines are synthesized through various intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis have been published .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The conformational structures of piperidine in the neutral and cationic ground states have been explored .Chemical Reactions Analysis
Piperidines have been involved in various chemical reactions. They have been used in the synthesis of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . They have also been used in hydrogenation, cyclization, cycloaddition, annulation, and amination reactions .Physical And Chemical Properties Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . They are usually stored in a dark place, in an inert atmosphere, at 2-8C .科学的研究の応用
Opioid Antagonism in Gastrointestinal Disorders
3-(Dimethoxymethyl)piperidine derivatives have been studied for their role in opioid antagonism, specifically for the treatment of gastrointestinal motility disorders. One compound, LY246736, showed high affinity for opioid receptors and distributed selectively to peripheral receptors, making it a potential candidate for clinical investigation in gastrointestinal disorders (Zimmerman et al., 1994).
Neuropharmacological Effects
The effects of piperidine, including this compound, on sleep and wakefulness have been explored. Intraventricular infusion of piperidine in rats induced EEG activation and suppressed desynchronized sleep, indicating a potential role in modulating brain functions (Nixon & Karnovsky, 1977).
Anticonvulsant and Antinociceptive Properties
Studies have investigated new hybrid molecules derived from this compound for their anticonvulsant and antinociceptive activities. These compounds, by combining chemical fragments of known antiepileptic drugs, showed promising results in preclinical seizure models (Kamiński et al., 2016).
Histamine H3 Receptor Antagonism
Research on 1-[4-(3-piperidin-1-yl-propoxy)-benzyl]-piperidine (JNJ-5207852) has demonstrated its role as a novel, non-imidazole histamine H3 receptor antagonist. This compound showed potential in increasing wakefulness and decreasing REM sleep without affecting body weight, suggesting its applicability in sleep disorders (Barbier et al., 2004).
Synthesis Methods
The synthesis of 3-(pyrrolidin-1-yl)piperidine, related to this compound, has been explored. A novel method for its synthesis was proposed, highlighting its importance in medicinal chemistry (Smaliy et al., 2011).
Antioxidant and Anti-Inflammatory Activities
3,3-Dimethyl 2,6-Dimethyl Piperidine 4-One Oxime, a derivative, has shown significant antioxidant and anti-inflammatory activities. These properties were evident in in vitro studies and in models using carrageenan-induced rat paw oedema, indicating potential therapeutic applications (Tharini & Sangeetha, 2015).
作用機序
Target of Action
It is presumed that piperidine derivatives, which 3-(dimethoxymethyl)piperidine is a part of, interact with the olfactory system consisting of odorant receptors (ors) that need a common co-receptor (orco), and of ionotropic receptors (ir) .
Mode of Action
The exact mode of action of this compound is not fully elucidated. It is believed to interact with its targets, leading to changes in the target’s function. For instance, piperine, a piperidine derivative, has been shown to have antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities .
Biochemical Pathways
Piperine, a piperidine derivative, has been shown to modulate signaling pathways associated with the tlr adaptor molecule toll/il-1r domain-containing adaptor inducing interferon (trif) and the tlr adaptor protein myd88 .
Pharmacokinetics
It is known that piperidine derivatives have a wide range of biological activities, suggesting they may have good bioavailability .
Result of Action
Several piperidine alkaloids isolated from natural herbs have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of piperidine derivatives can be affected by factors such as temperature and reaction conditions .
Safety and Hazards
将来の方向性
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This field is expected to continue to grow and evolve in the future.
特性
IUPAC Name |
3-(dimethoxymethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-10-8(11-2)7-4-3-5-9-6-7/h7-9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMFNLFLWJFFEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1CCCNC1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-Chlorophenyl)methyl]-2-(3-methyl-2,4-dioxo-1H-pyrimidin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2958393.png)
![1-(2-azepan-1-yl-2-oxoethyl)-3-{[4-(trifluoromethyl)benzyl]thio}-1H-indole](/img/structure/B2958395.png)

![N-[4-(dimethylamino)phenyl]-2-phenoxyacetamide](/img/structure/B2958402.png)



![2-(8-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2958407.png)

![N-(2-cyclopropyl-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2958411.png)


![4-[(Oxolan-2-yl)methoxy]quinoline](/img/structure/B2958415.png)